molecular formula C6H9NO2 B077066 Isopropyl cyanoacetate CAS No. 13361-30-3

Isopropyl cyanoacetate

Cat. No. B077066
CAS RN: 13361-30-3
M. Wt: 127.14 g/mol
InChI Key: BESQLCCRQYTQQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isopropyl cyanoacetate can be synthesized through the condensation of isopropyl alcohol with cyanoacetic acid in the presence of a catalyst. The optimization of synthesis conditions such as temperature, catalyst concentration, and reactant ratio is crucial for achieving high yield and purity (Du, 2015).

Molecular Structure Analysis

The molecular structure of isopropyl cyanoacetate includes an isopropyl group attached to a cyanoacetate moiety. Studies on similar molecules indicate that the cyano group induces a significant effect on the electronic distribution within the molecule, which can influence its reactivity and physical properties (True & Bohn, 1977).

Chemical Reactions and Properties

Isopropyl cyanoacetate participates in various chemical reactions, such as Michael addition, due to the presence of the cyano group. It can also undergo esterification, and its cyano group can be transformed into other functional groups, offering a pathway to synthesize a wide range of chemical compounds. Its unique reactivity profile makes it a valuable building block in organic synthesis (Gulevich et al., 2010).

Physical Properties Analysis

The physical properties of isopropyl cyanoacetate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of both the ester and cyano groups contributes to its solvent miscibility, making it soluble in common organic solvents. These properties are critical in determining its application in various chemical processes.

Chemical Properties Analysis

Isopropyl cyanoacetate's chemical properties, including reactivity and stability, are defined by the functional groups present in its structure. The ester group provides reactivity towards hydrolysis and reduction, while the cyano group allows for nucleophilic addition reactions. These chemical properties are exploited in the synthesis of more complex molecules and in various industrial applications (Kharas et al., 2020).

Scientific Research Applications

  • Contact Dermatitis and Sensitization : Isopropyl alcohol, a structural isomer of isopropyl cyanoacetate, is widely used as an industrial solvent and in clinical environments. It is known as a mild irritant for eyes and mucous membranes but a weak and infrequent sensitizer (García‐Gavín et al., 2011).

  • Chemical Synthesis and Enzyme Catalysis : Isopropyl cyanoacetate has been used as an acylating agent in the kinetic resolution of 1-phenylethanamine, catalyzed by lipase from Candida antarctica. This demonstrates its role in chemoenzymatic synthesis, particularly in producing Tyrphostins, potential protein tyrosine kinase inhibitors (Csuka et al., 2015).

  • Polymer Science : Isopropyl cyanoacetate has been used to synthesize novel isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid. These esters were copolymerized with vinyl benzene, demonstrating the compound's utility in creating novel polymers (Kharas et al., 2020).

  • Pharmaceutical Synthesis : In a study exploring the synthesis of 4-aryl-substituted amines, isopropyl cyanoacetate was used in the synthesis process, indicating its role in the production of pharmaceutical compounds (Arutyunyan et al., 2011).

  • Material Science and Separation Processes : Isopropyl acetate, closely related to isopropyl cyanoacetate, has been studied in liquid–liquid equilibrium systems for potential use in separation processes (Li et al., 2016).

  • Biofuels and Renewable Energy : Cyanobacteria engineered to produce isopropanol, a chemical closely related to isopropyl cyanoacetate, demonstrate the compound's potential in the field of biofuels and sustainable energy (Hirokawa et al., 2017).

  • Forensic Investigations : Isopropyl alcohol, related to isopropyl cyanoacetate, has been studied as a biochemical marker in forensic investigations, illustrating its potential use in forensic science (Palmiere et al., 2012).

Safety And Hazards

Isopropyl cyanoacetate is a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If inhaled, the affected individual should be moved to fresh air. If swallowed, the individual should drink water and seek medical attention if feeling unwell .

Future Directions

A recent study discusses the functional-group translocation reaction of cyano (CN) groups in common nitriles, allowing for the direct positional exchange between a CN group and an unactivated C–H bond . This could open up new possibilities for the use of isopropyl cyanoacetate in future chemical reactions and syntheses.

properties

IUPAC Name

propan-2-yl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESQLCCRQYTQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158198
Record name Acetic acid, cyano-, isopropyl ester
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isopropyl cyanoacetate

CAS RN

13361-30-3
Record name 1-Methylethyl 2-cyanoacetate
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Record name Isopropyl cyanoacetate
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Record name 13361-30-3
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Record name Acetic acid, cyano-, isopropyl ester
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Record name Isopropyl cyanoacetate
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Record name ISOPROPYL CYANOACETATE
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), isopropanol (80 g; 1.33 mol) and methanesulfonic acid (1.00 g; 0.01 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 77-80° C. Additional isopropanol (220 g; 3.67 mol) was added to maintain the flask at 105-110° C. and the collection of distillates was continued at 77-80° C. After distilling off the unreacted isopropanol, the isopropyl cyanoacetate (bp 100° C./20 mm Hg) was collected as a clear liquid. The yield was 120 g (94.5% of theoretical and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
G Chuchani, G Fraile - Reaction Kinetics and Catalysis Letters, 1978 - Springer
… Isopropyl cyanoacetate was prepared from isopropanol and cyanoacetic acid by a common … Isopropyl cyanoacetate was pyrolyzed in vessels seasoned by the product of decomposition …
Number of citations: 2 link.springer.com
GB Kharas, N Shinde, JK Jody, EK Mosher… - Designed Monomers …, 2018 - Taylor & Francis
… In a typical synthesis, equimolar amounts of isopropyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were …
Number of citations: 6 www.tandfonline.com
RL Pride, CJ Anderson, MS Aelion… - … Science, Part A, 2018 - Taylor & Francis
… In a typical synthesis, equimolar amounts of isopropyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were …
Number of citations: 1 www.tandfonline.com
KM Hussain, JJ Ludtke, JL Zepeda, S Rocus… - 2022 - chemrxiv.org
… The acrylates were synthesized by the piperidine catalyzed Knoevenagel condensation of oxy ring-substituted benzaldehydes and isopropyl cyanoacetate and characterized by CHN …
Number of citations: 2 chemrxiv.org
K Yamashita, T Tanaka, M Hayashi - Tetrahedron, 2005 - Elsevier
… isopropyl cyanoacetate and diisopropyl malonate with the aid of Ti(O-i-Pr) 4 in i-PrOH (Table 3). The reactions of isopropyl cyanoacetate and … aldehydes with isopropyl cyanoacetate and …
Number of citations: 93 www.sciencedirect.com
PM Whelpley, S Bajramovic, DM Bracamontes… - 2019 - chemrxiv.org
… The acrylates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and isopropyl cyanoacetate and characterized by CHN …
Number of citations: 9 chemrxiv.org
KM Hussain, RM Breault, NJ Caporusso, CJ Cu… - 2019 - chemrxiv.org
… The monomers were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate and characterized by CHN …
Number of citations: 1 chemrxiv.org
NG Shabalala, N Kerru, S Maddila, WE van Zyl… - Chemical Data …, 2020 - Elsevier
… This was achieved through a three-component reaction of chosen aliphatic and aromatic aldehydes with isopropyl cyanoacetate and 5,5-dimethyl-1,3-cyclohexanedione in aqueous …
Number of citations: 18 www.sciencedirect.com
HJ Jakobsen, P Madsen, SO Lawesson - Tetrahedron, 1966 - Elsevier
… 2) (CC& solution, apparatus temp) is similar to the spectrum of ethyl isopropylcyanoacetate except for the reduced (4) intensity of the two isopropyl methyl doublets and for the less …
Number of citations: 7 www.sciencedirect.com
JL Zepeda, RL Coston, MA Flores, A Graham… - Synthesis, 2019 - researchgate.net
… The ethylenes were synthesized by the piperidine catalyzed Knoevenagel condensation of ringsubstituted benzaldehydes and isopropyl cyanoacetate, and characterized by CHN …
Number of citations: 0 www.researchgate.net

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